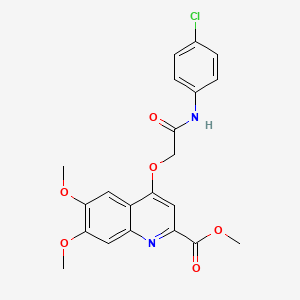![molecular formula C13H19ClFN B2749391 1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride CAS No. 2305253-71-6](/img/structure/B2749391.png)
1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2305253-71-6 . It has a molecular weight of 243.75 . The IUPAC name for this compound is 1-(2-fluorobenzyl)cyclohexan-1-amine hydrochloride .
Synthesis Analysis
While specific synthesis methods for “1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride” were not found, a related compound, ketamine, has been synthesized using a hydroxy ketone intermediate . The synthesis of ketamine involves several steps, starting with the reaction of cyclohexanone with a reagent, followed by dehydration, oxidation, imination, and finally rearrangement .Molecular Structure Analysis
The InChI code for “1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride” is 1S/C13H18FN.ClH/c14-12-7-3-2-6-11(12)10-13(15)8-4-1-5-9-13;/h2-3,6-7H,1,4-5,8-10,15H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Structure Identification and Analysis
A study identified a compound structurally related to "1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride" as a suspected chemical precursor of 2-fluorodeschloroketamine (2-FDCK). The research focused on its structure identification, analysis of decomposition products, and the establishment of qualitative analysis methods. The compound underwent protonation and hydrolysis in protic solvents, leading to decomposition into α-hydroxyl ketones. This study provides a foundation for understanding the chemical behavior and potential applications of related compounds in forensic and analytical chemistry (Luo et al., 2022).
Photochemical Properties
Investigations into the photochemical properties of amino-linked bichromophoric anthracenes, including compounds structurally similar to "1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride", revealed efficient cyclomerization and cycloreversion processes. Such studies are crucial for developing novel photoresponsive materials and understanding the photophysics of complex molecular systems (Mori & Maeda, 1997).
Material Science Applications
In material science, the synthesis of compounds structurally related to "1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride" has been explored for enhancing the thermostability of polypropylene. This application demonstrates the role of such compounds in developing advanced materials with improved thermal properties (Aghamali̇yev et al., 2018).
Antimicrobial and Cytotoxic Activity
The synthesis and evaluation of novel azetidine-2-one derivatives of 1H-benzimidazole, which share a structural motif with "1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride", have demonstrated antimicrobial and cytotoxic activities. Such research highlights the potential of these compounds in medical chemistry, particularly in developing new therapeutic agents (Noolvi et al., 2014).
Anti-influenza Virus Activity
Research into tricyclic compounds with unique amine moieties structurally related to "1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride" revealed promising anti-influenza A virus activity. This indicates the potential for developing novel antiviral agents based on such structural frameworks (Oka et al., 2001).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(2-fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN.ClH/c14-12-7-3-2-6-11(12)10-13(15)8-4-1-5-9-13;/h2-3,6-7H,1,4-5,8-10,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYKGEHLKXFZAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=CC=CC=C2F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

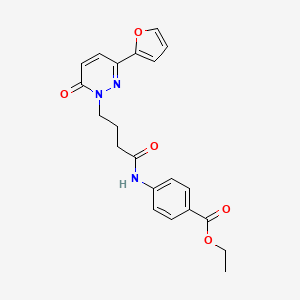
![2-[(4-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2749310.png)
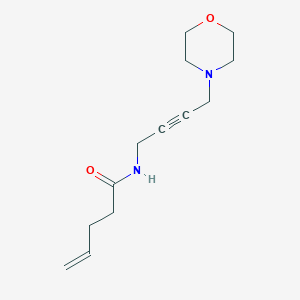
![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-isopropylacetamide](/img/structure/B2749312.png)

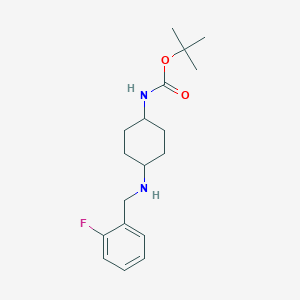

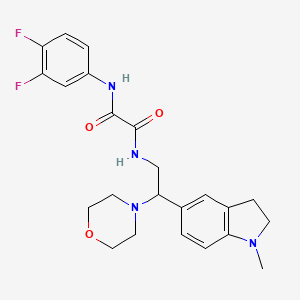
![S-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} benzenecarbothioate](/img/structure/B2749319.png)
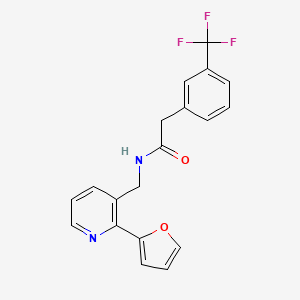
![1-Spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-oxane]-5-ylprop-2-en-1-one](/img/structure/B2749325.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2749328.png)
![ethyl 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2749330.png)
